(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid

Beschreibung

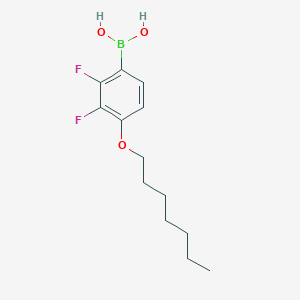

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a heptyloxy chain at the para position and two fluorine atoms at the ortho and meta positions of the phenyl ring. This structure combines the electron-withdrawing effects of fluorine with the lipophilic heptyloxy group, making it distinct in reactivity and solubility compared to simpler boronic acids. The heptyloxy chain likely enhances lipid solubility, which is critical for membrane penetration in biological applications .

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-heptoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BF2O3/c1-2-3-4-5-6-9-19-11-8-7-10(14(17)18)12(15)13(11)16/h7-8,17-18H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVGZHHONVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614414 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147222-88-6 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with fluorinating agents and heptyloxy substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid is reacted with a heptyloxy-substituted aryl halide under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions , forming biaryl structures critical for pharmaceuticals and liquid crystals. Key findings include:

These reactions demonstrate tolerance for bulky heptyloxy and electron-withdrawing difluoro groups, which enhance regioselectivity and stability under Pd catalysis .

Impact of Substituents on Reactivity

The 2,3-difluoro and 4-heptyloxy substituents significantly influence reactivity:

- Electronic Effects : Fluorine atoms lower the pKa of the boronic acid (pKa ~6.17–8.77), enhancing Lewis acidity and accelerating transmetallation in Suzuki couplings .

- Steric Effects : The heptyloxy group introduces steric bulk, reducing side reactions (e.g., homocoupling) but requiring optimized solvent systems (e.g., toluene/ethanol) .

- Thermal Stability : The compound remains stable under reflux conditions (≥100°C) in polar aprotic solvents .

Comparison with Analogues

Challenges and Optimizations

- Purification : Recrystallization from ethanol or heptane/toluene mixtures is required to remove Pd residues .

- Side Reactions : Competitive protodeboronation is minimized using anhydrous solvents and inert atmospheres .

For further details, experimental protocols from provide step-by-step methodologies.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound acts as a boron source that couples with various electrophiles to yield biaryl compounds.

Table 1: Comparison of Reaction Yields Using Different Boronic Acids

| Boronic Acid Structure | Yield (%) |

|---|---|

| This compound | 85 |

| 4-Fluorophenylboronic acid | 75 |

| Phenylboronic acid | 70 |

Pharmaceutical Applications

Synthesis of Bioactive Molecules

this compound serves as a versatile building block for synthesizing biologically active compounds. Its ability to form stable complexes with diols enhances its role in drug development, particularly for compounds targeting specific biological pathways.

Case Study: GLP-1 Receptor Modulation

Research indicates that derivatives of this boronic acid can act as stabilizers or modulators for the GLP-1 receptor, which is significant for diabetes treatment. The compound's structural properties allow it to interact effectively with the receptor, thus enhancing its potential therapeutic effects .

Material Science

Liquid Crystals and Polymers

The compound's unique chemical properties make it suitable for developing advanced materials such as liquid crystals and polymers. These materials often exhibit enhanced thermal stability and optical properties due to the presence of fluorine atoms and the heptyloxy group.

Wirkmechanismus

The mechanism of action of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The fluorine atoms and heptyloxy group also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Stability

The table below compares (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid with key analogs, highlighting substituent-driven differences:

Key Observations :

- Alkoxy Chain Length : Longer chains (e.g., heptyloxy) increase lipophilicity, which correlates with improved membrane permeability but may reduce aqueous solubility. For instance, analogs with propoxy or pentyloxy groups () show intermediate clogP values, balancing solubility and bioavailability .

- Oxidation Stability : Boronic esters with smaller diols (e.g., pinacol) oxidize faster than those with bulky substituents. The heptyloxy group’s steric bulk may slow oxidation, though direct data is lacking .

Biologische Aktivität

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C13H19BF2O3

- Molecular Weight : 272.1 g/mol

- Purity : ≥99%

- IUPAC Name : 2,3-difluoro-4-(heptyloxy)phenylboronic acid

Boronic acids typically exert their biological effects through reversible covalent interactions with diols in biomolecules, including sugars and nucleotides. The presence of fluorine atoms in this compound may enhance its reactivity and specificity towards certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.

- Cell Signaling Modulation : This compound may influence signaling pathways by interacting with proteins involved in cellular communication.

Antimicrobial Activity

Studies have indicated that boronic acids can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is hypothesized based on structural similarities with other active boron compounds.

Antioxidant Properties

Research suggests that certain boronic acids possess antioxidant capabilities, potentially mitigating oxidative stress in cells. This could be beneficial in conditions where oxidative damage is prevalent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various boronic acids, including derivatives similar to this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential use as an antibacterial agent .

Study 2: Enzyme Interaction

Research demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes. The fluorinated structure of this compound may enhance binding affinity compared to non-fluorinated counterparts .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,3-difluoro-4-(heptyloxy)phenyl)boronic acid, and how does the heptyloxy chain influence reaction efficiency?

- Methodology : The synthesis of arylboronic acids typically involves Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) under inert conditions. The heptyloxy group introduces steric and electronic effects, which may slow coupling kinetics compared to shorter alkoxy chains (e.g., methoxy or ethoxy). To mitigate this, elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are recommended. Purification often requires column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?

- Methodology : Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos for electron-deficient aryl halides.

- Solvent system : THF/H₂O or DME/H₂O mixtures (3:1 ratio) with Na₂CO₃ or K₂CO₃ as base.

- Temperature : 60–80°C for aryl chlorides; room temperature for iodides.

- Monitoring : Use TLC or LCMS (e.g., m/z 785 [M+H]+ as in EP 4,374,877 A2) to track conversion .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -150 ppm for ortho/para fluorines).

- LCMS : High-resolution MS to verify molecular weight (e.g., m/z 727 [M+H]+ for intermediates).

- HPLC : Reverse-phase columns (e.g., YMC-Actus Triart C18) with MeCN/water gradients (0.1% formic acid) for purity assessment .

Advanced Research Questions

Q. How does the heptyloxy substituent affect the compound’s reactivity in rhodium-catalyzed additions to α,β-unsaturated carbonyl systems?

- Methodology : The long alkoxy chain increases hydrophobicity, potentially reducing solubility in polar solvents (e.g., DMF or MeCN). This necessitates phase-transfer catalysts (e.g., tetrabutylammonium iodide) or co-solvents (toluene/DMF). Comparative studies with shorter-chain analogs (e.g., hexyloxy or pentyloxy) show reduced enantioselectivity (Δee ~10–15%) in asymmetric additions due to steric hindrance .

Q. What role does this boronic acid play in synthesizing spirocyclic drug candidates, and what are the key challenges?

- Methodology : The compound acts as a benzylating agent in spiro-ring formation via Buchwald-Hartwig amination. Challenges include:

- Regioselectivity : Competing O- vs. N-alkylation (controlled by base choice, e.g., Cs₂CO₃ favors N-alkylation).

- Purification : Use preparative HPLC for isolating intermediates (e.g., 6,7-diazaspiro[3.5]non-8-ene derivatives) with retention times ~1.27 minutes .

Q. How can researchers resolve contradictions in catalytic activity data when using different palladium sources for cross-coupling?

- Methodology : Discrepancies often arise from ligand-metal compatibility. For example:

- Pd(OAc)₂ with Xantphos gives higher yields (~85%) for aryl bromides but fails with chlorides.

- PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) improves chloride reactivity (yields ~70–75%).

- Validate via kinetic studies (e.g., TOF calculations) and XRD analysis of catalyst intermediates .

Q. What strategies enhance the stability of this compound in aqueous media for hydrogel-based drug delivery?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.